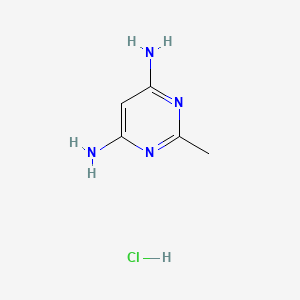

1-(4-溴苯基)-3-((4-氯苄基)硫基)二氢-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione often involves palladium-catalyzed coupling reactions, such as Suzuki coupling, which is a prevalent method for forming carbon-carbon bonds in organic synthesis. For instance, highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized using palladium-catalyzed Suzuki coupling, showcasing the versatility of these reactions in creating complex organic molecules with desirable properties (Zhang & Tieke, 2008).

Molecular Structure Analysis

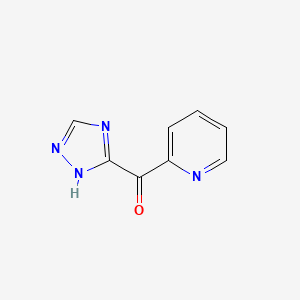

The molecular structure of compounds within this class, including 1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione, often features a planar pyrrolo[3,4-c]pyrrole-1,4-dione core. This structural motif is known for its strong fluorescence and photoluminescent properties, making it a candidate for applications in optoelectronic devices. The crystal structure analysis of similar compounds reveals significant insights into the conformational preferences and intermolecular interactions that influence their physical properties and reactivity (Xiang, 2009).

Chemical Reactions and Properties

1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including alkylation, reduction, and cyclization, which are pivotal for modifying its structure and enhancing its functional properties. These reactions are essential for the synthesis of analogs with specific biological or physical properties. For example, the alkylation of pyrrolidine-2,5-dione derivatives has been explored as a route to synthesize novel compounds with potential applications in medicinal chemistry (Ramana, Parihar, & Jaiswar, 2003).

Physical Properties Analysis

The physical properties of 1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione, such as solubility, melting point, and optical properties, are crucial for its application in various domains. These properties are influenced by the compound's molecular structure and the nature of its substituents. Research on similar compounds indicates that they are generally soluble in common organic solvents and exhibit strong fluorescence, which is important for their use in optical materials and devices (Li, Li, Gao, & Lv, 2019).

科学研究应用

发光聚合物

含有吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物,其结构类似于1-(4-溴苯基)-3-((4-氯苄基)硫基)二氢-1H-吡咯-2,5-二酮,已经合成并表现出强烈的荧光特性。这些聚合物在常见有机溶剂中溶解,并因其发光特性而在有机电子应用中显示出重要潜力 (Zhang & Tieke, 2008)。

光致发光共轭聚合物

已开发了一系列含有吡咯并[3,4-c]吡咯和1,4-苯撑单元的π-共轭聚合物和共聚物。这些材料表现出强烈的光致发光,并由于其光化学稳定性和良好的溶解性,被提议用于电子应用,使其适用于薄膜加工 (Beyerlein & Tieke, 2000)。

甘醇酸氧化酶抑制

与1-(4-溴苯基)-3-((4-氯苄基)硫基)二氢-1H-吡咯-2,5-二酮结构相关的化合物已被研究作为甘醇酸氧化酶(GAO)的抑制剂,显示出在与草酸和甘醇代谢相关的疾病治疗中的潜力 (Rooney et al., 1983)。

深色聚合物

合成含有四芳基化吡咯并[3,2-b]吡咯-2,5-二酮单元的聚合物导致了深色材料的产生。这些聚合物具有较高的分子量和在有机溶剂中的溶解性,因此在着色剂和电子应用中具有潜在用途 (Welterlich, Charov, & Tieke, 2012)。

腐蚀抑制

已经证明1H-吡咯-2,5-二酮衍生物对酸性环境中的碳钢具有有效的腐蚀抑制作用。这表明在腐蚀抵抗至关重要的工业过程中可能存在应用潜力 (Zarrouk et al., 2015)。

抗癌治疗

一些吡咯衍生物已被合成并作为蛋白激酶的抑制剂进行研究,显示出在抗癌疗法中的潜力。这些化合物已经表现出与参与癌细胞生长的受体结合的能力,并在受炎组织中表现出抗氧化特性,这可能有益于癌症治疗 (Kuznietsova et al., 2019)。

抑制PGE(2)产生

研究表明,某些1H-吡咯-2,5-二酮衍生物可以抑制巨噬细胞中的PGE(2)产生,暗示在抗炎治疗中可能存在应用潜力 (Moon et al., 2010)。

抗增殖活性

基于3,4-二氯-1H-吡咯-2,5-二酮的查尔酮-亚胺衍生物已显示出对人类癌细胞具有显著的抗增殖作用,突显了它们在癌症治疗研究中的潜力 (Rdwan, 2020)。

属性

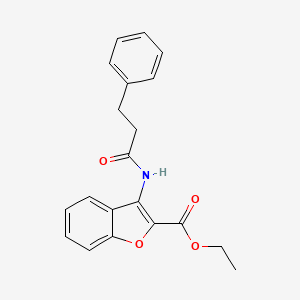

IUPAC Name |

1-(4-bromophenyl)-3-[(4-chlorophenyl)methylsulfanyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClNO2S/c18-12-3-7-14(8-4-12)20-16(21)9-15(17(20)22)23-10-11-1-5-13(19)6-2-11/h1-8,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONFGKFGALOECJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2482845.png)

![2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2482846.png)

![1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2482856.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)